molecular formula C5H6N2O4S B13340704 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13340704
M. Wt: 190.18 g/mol
InChI Key: OUMPRUVGTWDQNG-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a methylsulfonyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-(Methylsulfonyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer therapy and anti-inflammatory contexts.

The synthesis of this compound typically involves the reaction of pyrazole derivatives with methylsulfonyl chloride. The resulting compound exhibits a five-membered heterocyclic structure that enhances its reactivity and biological potential.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer) : Exhibited IC50 values ranging from 2.43 to 7.84 μM, indicating significant growth inhibition .
  • HepG2 (Liver Cancer) : Similar inhibitory effects were noted with IC50 values between 4.98 and 14.65 μM .

The mechanism of action appears to involve microtubule destabilization, leading to apoptosis in cancer cells. For instance, compounds derived from this scaffold enhanced caspase-3 activity, confirming their role in inducing programmed cell death .

2. Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

  • Selectivity : Some derivatives showed IC50 values for COX-2 inhibition as low as 0.01 μM, indicating a high selectivity index compared to standard anti-inflammatory drugs like celecoxib .
  • Mechanism : The compound's anti-inflammatory effects are attributed to its capacity to inhibit prostaglandin synthesis and modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Key findings include:

Compound Activity Type IC50 Value (μM) Mechanism
Compound AAnticancer2.43Microtubule destabilization
Compound BAnti-inflammatory0.01COX-2 inhibition

These insights guide further modifications to enhance potency and selectivity against target enzymes or receptors.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing that specific modifications significantly increased apoptosis rates and reduced cell viability .
  • Inflammatory Disorders : Another investigation focused on the anti-inflammatory properties of these compounds in animal models, demonstrating reduced edema and inflammation comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Properties

Molecular Formula

C5H6N2O4S

Molecular Weight

190.18 g/mol

IUPAC Name

1-methylsulfonylpyrazole-4-carboxylic acid

InChI

InChI=1S/C5H6N2O4S/c1-12(10,11)7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9)

InChI Key

OUMPRUVGTWDQNG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)C(=O)O

Origin of Product

United States

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